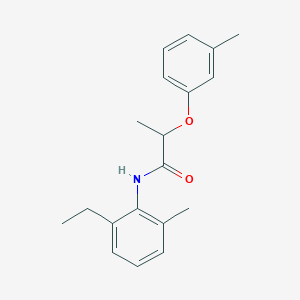![molecular formula C25H28N2O5S B250156 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250156.png)
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide, commonly known as ESI-09, is a novel small molecule inhibitor that has gained significant attention in the scientific research community. This compound has shown promising results in various studies, making it a potential candidate for therapeutic applications.
Mecanismo De Acción
ESI-09 works by inhibiting the activity of ENaC, which are ion channels that regulate sodium and water transport in various tissues, including the lungs, kidneys, and colon. By inhibiting ENaC, ESI-09 reduces sodium and water reabsorption, leading to increased fluid secretion and decreased ion transport. This mechanism of action has been shown to be effective in various studies, making ESI-09 a potential therapeutic agent for ENaC-related disorders.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects. In vitro studies have shown that ESI-09 inhibits the activity of ENaC in a dose-dependent manner. Additionally, ESI-09 has been shown to decrease transepithelial sodium transport in various tissues, including the lungs and colon. In vivo studies have shown that ESI-09 reduces blood pressure and improves lung function in animal models of hypertension and cystic fibrosis, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ESI-09 has several advantages and limitations for lab experiments. One of the main advantages is its specificity for ENaC, which makes it a valuable tool for studying the role of ENaC in various tissues. Additionally, ESI-09 has been shown to have minimal toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. One of the main limitations of ESI-09 is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ESI-09. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cystic fibrosis and hypertension. Additionally, future studies could focus on optimizing the synthesis method of ESI-09 to improve its solubility and potency. Finally, future studies could investigate the potential use of ESI-09 as a tool for studying the role of ENaC in various tissues and diseases.
Conclusion:
ESI-09 is a novel small molecule inhibitor that has shown promising results in various studies. Its specificity for ENaC makes it a valuable tool for studying the role of ENaC in various tissues and diseases. Additionally, its potential therapeutic applications make it a promising candidate for drug development. Further studies are needed to fully understand the mechanism of action and potential applications of ESI-09.
Métodos De Síntesis
The synthesis of ESI-09 involves several steps, including the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to form 4-(p-toluenesulfonylamino)aniline. This intermediate is then reacted with 4-isopropylphenoxyacetic acid to form N-[4-(p-toluenesulfonylamino)phenyl]-2-(4-isopropylphenoxy)acetamide. The final step involves the deprotection of the p-toluenesulfonyl group using sodium hydroxide to yield ESI-09.
Aplicaciones Científicas De Investigación
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of epithelial sodium channels (ENaC) in vitro and in vivo, making it a potential candidate for the treatment of cystic fibrosis, hypertension, and other ion channel-related disorders. Additionally, ESI-09 has been shown to inhibit the growth of cancer cells in various studies, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C25H28N2O5S |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-4-31-22-13-7-21(8-14-22)27-33(29,30)24-15-9-20(10-16-24)26-25(28)17-32-23-11-5-19(6-12-23)18(2)3/h5-16,18,27H,4,17H2,1-3H3,(H,26,28) |
Clave InChI |
MNGUYZSKVVXYSH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)

![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)


![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)
